An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dimethylthiazole Hydrobromide
An In-depth Technical Guide to the Chemical Properties of 2-Amino-4,5-dimethylthiazole Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dimethylthiazole hydrobromide is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its thiazole core is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Amino-4,5-dimethylthiazole hydrobromide, with a focus on its applications in drug discovery and development.
Chemical and Physical Properties
2-Amino-4,5-dimethylthiazole hydrobromide is a white to light yellow crystalline powder.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 7170-76-5 | [1][2][3] |
| Molecular Formula | C₅H₈N₂S·HBr | [1] |
| Molecular Weight | 209.11 g/mol | [1][2][3] |
| Melting Point | 287 - 293 °C | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Soluble in water | |
| Purity | ≥ 98% (HPLC) | [1] |
Spectral Data
The structural confirmation of 2-Amino-4,5-dimethylthiazole hydrobromide is typically achieved through various spectroscopic methods.
¹H NMR Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the functional groups present in the molecule. Key vibrational bands for 2-Amino-4,5-dimethylthiazole hydrobromide would be expected for the N-H stretching of the primary amine, C-H stretching of the methyl groups, C=N and C=C stretching of the thiazole ring, and C-S stretching. An FTIR spectrum has been recorded using a KBr wafer technique.[2]
Experimental Protocols
Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)
A general and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This involves the reaction of an α-haloketone with a thiourea or thioamide.
General Protocol:
-
Reaction Setup: Dissolve the α-haloketone (e.g., 3-bromo-2-butanone for the synthesis of the 4,5-dimethyl derivative) in a suitable solvent such as ethanol in a round-bottom flask.
-
Addition of Thiourea: Add an equimolar amount of thiourea to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically ranging from 30 minutes to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiazole derivative. The hydrobromide salt can be obtained by treating the free base with hydrobromic acid.
Kinase Inhibition Assay
Given the role of 2-aminothiazole derivatives as kinase inhibitors, a common experimental protocol to assess their inhibitory activity is a kinase inhibition assay.
General Protocol:
-
Prepare Reagents: Prepare serial dilutions of the test compound (2-Amino-4,5-dimethylthiazole hydrobromide or its derivatives) in a suitable solvent like DMSO. Prepare the kinase, peptide substrate, and kinase assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the kinase, peptide substrate, and assay buffer to each well.
-
Add Inhibitor: Add the diluted test compound to the respective wells. Include a positive control (a known kinase inhibitor) and a negative control (no inhibitor).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Applications in Drug Development and Biological Activity
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[4] Derivatives of 2-Amino-4,5-dimethylthiazole are investigated for a wide range of therapeutic applications.
Kinase Inhibition
A significant area of research for 2-aminothiazole derivatives is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[5]
-
Src Family Kinases: The 2-aminothiazole moiety was identified as a novel template for Src family kinase inhibitors, leading to the development of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor used in the treatment of chronic myelogenous leukemia.[5]
-
Protein Kinase CK2: Aryl 2-aminothiazoles have been identified as a novel class of non-ATP-competitive, allosteric inhibitors of protein kinase CK2.[6] CK2 is a constitutively active serine/threonine kinase involved in pro-oncogenic pathways. Allosteric inhibitors offer the potential for greater selectivity compared to ATP-competitive inhibitors. These compounds were found to bind to a pocket at the interface between the αC helix and the glycine-rich loop.
-
Aurora Kinase: 2-aminothiazole derivatives have been investigated as potential inhibitors of Aurora kinase, a key enzyme in cell cycle regulation and a target for cancer therapy.
Antimicrobial and Other Activities
2-Aminothiazole derivatives have also demonstrated a broad range of other biological activities, including:
-
Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs, and derivatives are explored for their antibacterial and antifungal properties.
-
Enzyme Inhibition: Besides kinases, 2-aminothiazole derivatives have been shown to inhibit other enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.[7]
Conclusion
2-Amino-4,5-dimethylthiazole hydrobromide is a versatile and valuable building block for the synthesis of a wide array of biologically active compounds. Its chemical properties and the reactivity of the 2-aminothiazole core make it a key intermediate in the development of novel therapeutics, particularly in the area of kinase inhibition for cancer therapy. The detailed experimental protocols and understanding of its role in various signaling pathways provided in this guide are intended to support researchers and scientists in the ongoing exploration and utilization of this important chemical entity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4,5-dimethylthiazole hydrobromide | C5H9BrN2S | CID 73237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
